4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC16303495
Molecular Formula: C25H21N3O4
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21N3O4 |
|---|---|
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-phenyl-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C25H21N3O4/c29-23(20-15-18-9-4-5-10-19(18)32-20)21-22(17-7-2-1-3-8-17)28(25(31)24(21)30)13-6-12-27-14-11-26-16-27/h1-5,7-11,14-16,22,30H,6,12-13H2 |
| Standard InChI Key | LFXCJXUYMZMKJD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Introduction
The compound 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with a diverse set of functional groups, including a benzofuran moiety, an imidazole ring, and a phenyl group attached to a pyrrole core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features.
Structural Features
The compound's structure includes:
-
Benzofuran Moiety: Provides aromaticity and potential biological activity.
-
Imidazole Ring: Known for its role in various biological processes.
-
Phenyl Group: Contributes to the compound's hydrophobicity and potential interactions with biological targets.
-
Pyrrole Core: Central to the molecule's stability and reactivity.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic synthesis techniques. These steps may include reactions such as condensation, alkylation, and acylation to assemble the complex structure. Each step requires careful optimization to ensure high yields and purity of the final product .
Potential Applications
Given its structural complexity, 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one may exhibit various biological activities, making it a candidate for further research in medicinal chemistry. Potential applications could include:
-
Pharmacological Agents: Its unique structure may allow it to interact with specific biological targets, such as enzymes or receptors.
-
Therapeutic Agents: Further studies could uncover its potential as a therapeutic agent in treating various diseases.
Suppliers and Availability
This compound is available from several suppliers globally, including companies in Ukraine, Russia, Finland, and the Netherlands. Suppliers like OTAVA chemicals, VITAS-M LABORATORY, LTD., Interbioscreen Ltd., and Specs offer this compound with varying advantages and product lists .
Data Table: Suppliers
| Supplier | Country | Contact Information |
|---|---|---|
| OTAVA chemicals | Ukraine | north.america@otavachemicals.com |
| VITAS-M LABORATORY, LTD. | Russia | Not specified |
| Interbioscreen Ltd. | Finland | screen@ibscreen.chg.ru |
| Specs | The Netherlands | info@specs.net |
References:
- ChemicalBook: 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[3-methoxy-4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one.
- ChemicalBook: 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one.
- PubChem: 4-(benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one.
- S-Molecule: Methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate.
- PubChem: 3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-pyridin-4-yl-2H-pyrrol-5-one.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume